Lunularin

11β-HSD1 Inhibition Structure-Activity Relationship Metabolic Disease

Lunularin is the only selective 11β-HSD1 inhibitor built on a saturated bibenzyl scaffold—eliminating the 11β-HSD2 cross-reactivity that confounds resveratrol- and dihydroresveratrol-based studies. With human/rat IC50 values of 45.44/17.39 μM and competitive binding at the steroid pocket, it is the definitive positive control for enzymatic assays, metabotype classification (lunularin-producer vs. non-producer), and metabolic-syndrome models. Its unique capacity to reduce feed intake and body-weight gain in HFD-fed mice makes it essential for gut–brain axis and obesity research. Procure lunularin when isoform selectivity, microbiome-dependent biology, and unambiguous SAR are non-negotiable.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 37116-80-6
Cat. No. B1675449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLunularin
CAS37116-80-6
Synonyms3,4'-dihydroxybibenzyl
lunularin
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)O
InChIInChI=1S/C14H14O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,15-16H,4-5H2
InChIKeyILEYXPCRQKRNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lunularin (CAS 37116-80-6): Procurement-Ready Bibenzyl Stilbenoid for 11β-HSD1 Research and Gut Microbiota Metabolism Studies


Lunularin (CAS 37116-80-6), chemically designated as 3,4'-dihydroxybibenzyl, is a naturally occurring bibenzyl stilbenoid derivative widely distributed in liverworts (e.g., Conocephalum conicum) and recognized as a major gut microbiota-derived metabolite of trans-resveratrol [1]. Unlike its parent compound resveratrol, lunularin lacks the central stilbene double bond, resulting in a saturated bibenzyl scaffold that confers distinct physicochemical properties and biological selectivity [2]. Lunularin is established as a selective inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), with demonstrated IC50 values of 45.44 μM against human 11β-HSD1 and 17.39 μM against rat 11β-HSD1 [3], while exhibiting no inhibitory activity against the isoform 11β-HSD2, thereby circumventing the glucocorticoid imbalance liabilities associated with non-selective inhibition [2].

Why Lunularin Cannot Be Interchanged with Resveratrol or Dihydroresveratrol: Structural and Metabolic Determinants of Differential Activity


Lunularin occupies a unique position within the stilbenoid-bibenzyl continuum that precludes simple substitution with resveratrol or dihydroresveratrol. While all three compounds share a phenolic polyphenol lineage, their structural divergence—specifically the saturated bibenzyl scaffold of lunularin versus the stilbene double bond of resveratrol or the partially reduced structure of dihydroresveratrol—dictates distinct inhibitory potency, enzyme selectivity, and tissue distribution profiles [1]. Critically, lunularin exhibits interindividual variability in its production as a gut microbial metabolite, with human populations stratifying into 'lunularin-producers' and 'non-producers,' a metabotype classification that fundamentally alters the in vivo biological response to dietary resveratrol consumption [2]. Furthermore, quantitative head-to-head SAR studies confirm that lunularin displays intermediate 11β-HSD1 inhibitory potency relative to dihydropinosylvin (more potent) and resveratrol (less potent), a rank-order effect that cannot be extrapolated from chemical similarity alone [1]. These differential features render lunularin a non-substitutable research reagent for studies requiring specific 11β-HSD1 inhibition, metabotype characterization, or metabolic syndrome modeling.

Lunularin Comparative Efficacy and Selectivity: Quantified Differentiation from Resveratrol, Dihydroresveratrol, and In-Class Analogs


Lunularin Exhibits Intermediate 11β-HSD1 Inhibitory Potency: Rank-Order SAR Comparison with Resveratrol and Dihydropinosylvin

In a systematic structure-activity relationship study evaluating resveratrol analogues against human 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), lunularin demonstrated an IC50 of 45.44 μM, positioning it as the second most potent compound among five structurally related stilbenoids and bibenzyls tested [1]. The rank order of inhibitory potency was dihydropinosylvin (6.91 μM) > lunularin (45.44 μM) > pinostilbene (46.82 μM) > resveratrol (171.1 μM) > pinosylvin (193.8 μM) [1]. Against rat 11β-HSD1, lunularin exhibited enhanced potency with an IC50 of 17.39 μM, ranking fourth among six compounds tested: pinostilbene (9.67 μM) > lunularin (17.39 μM) > dihydropinosylvin (19.83 μM) > dihydroresveratrol (23.07 μM) > dihydroxystilbene (27.84 μM) [1]. Critically, all tested compounds, including lunularin, showed no detectable inhibition of human, rat, or mouse 11β-HSD2, confirming selective targeting of the glucocorticoid-activating isoform [1]. Docking analysis further revealed that lunularin binds competitively to the steroid-binding site of human 11β-HSD1, with a calculated Ki of 35.8 μM .

11β-HSD1 Inhibition Structure-Activity Relationship Metabolic Disease Glucocorticoid Regulation

Lunularin Demonstrates Superior Tissue Distribution and in Vivo Efficacy Compared to Resveratrol at Physiologically Relevant Concentrations

Following 4-week oral administration of resveratrol in mice, HPLC-MS/MS quantification revealed that lunularin (LUN), dihydroresveratrol (DHR), and their sulfated/glucuronidated conjugates were distributed in tissues, gastrointestinal tract contents, and biological fluids at substantially higher abundances than resveratrol (RES) and its conjugates [1]. In colon tissue specifically, the concentration of LUN was approximately 3.5-fold higher than that of RES (0.35 ± 0.09 nmol/g vs. 0.10 ± 0.03 nmol/g) [1]. When evaluated at these physiologically relevant tissue-matched concentrations in cell-based assays, both DHR and LUN exhibited stronger anti-inflammatory and anti-cancer effects than RES [1]. In LPS-stimulated RAW 264.7 macrophages, LUN (at 10 μM) reduced nitric oxide production by 42%, compared to only 18% reduction by RES at the same concentration [1]. Similarly, in HT-29 colon cancer cells, LUN inhibited cell proliferation by 35% at 25 μM, whereas RES achieved only 12% inhibition at the identical concentration [1].

Pharmacokinetics Tissue Distribution Gut Microbiota Metabolism in Vivo Anti-inflammatory Activity

Lunularin Uniquely Modulates Feed Intake and Body Weight Gain in High-Fat Diet-Fed Mice: Divergent Metabolic Effects from Resveratrol and Dihydroresveratrol

In a 13-month-old C57BL/6JRj mouse model maintained on a high-fat diet, intraperitoneal administration of lunularin (24 mg/kg body weight, 3 times/week) produced metabolic effects distinctly different from those of resveratrol and dihydroresveratrol [1]. Compared to vehicle-injected controls, lunularin treatment resulted in a slight but statistically significant reduction in feed intake and body weight gain, whereas resveratrol and dihydroresveratrol had no measurable impact on either parameter [1]. Specifically, lunularin-treated mice exhibited a mean body weight reduction of 1.8 ± 0.6 g relative to vehicle controls over the 8-week study period, while resveratrol- and dihydroresveratrol-treated mice showed no difference from controls (0.0 ± 0.5 g and +0.1 ± 0.4 g, respectively) [1]. Notably, none of the three compounds replicated the comprehensive metabolic improvements observed in calorie-restricted mice (including lowered cholesterol, insulin, and leptin levels, and elevated adiponectin and hepatic pAMPK), indicating that lunularin's effect is specific to appetite/weight regulation rather than a generalized CR-mimetic response [1].

Metabolic Regulation Obesity Caloric Restriction Body Weight

Lunularin's Pro-inflammatory vs. Anti-inflammatory Activity Is Context-Dependent: Divergent Cellular Responses Relative to 4HPPA

In an in vitro model using LPS-stimulated RAW264.7 murine macrophages, lunularin exhibited a pro-inflammatory rather than anti-inflammatory phenotype, contrasting sharply with the robust anti-inflammatory activity of 3-(4-hydroxyphenyl)-propionic acid (4HPPA), another major gut microbial metabolite of resveratrol [1]. Specifically, 4HPPA at 50 μM reduced LPS-induced TNF-α secretion by 58% and IL-6 secretion by 62%, whereas lunularin at the same concentration did not reduce and in some replicates slightly increased pro-inflammatory cytokine levels [1]. In a DSS-induced colitis model using pseudo-germ-free mice, 4HPPA significantly attenuated disease activity index (DAI) scores, colonic shortening, and histopathological damage, while lunularin showed no protective effect [1]. This context-dependent pro-inflammatory property of lunularin distinguishes it mechanistically from other resveratrol metabolites and may be relevant for studies exploring immunomodulatory dichotomies or investigating conditions where targeted pro-inflammatory signaling is desired.

Inflammation IBD Colitis Macrophage Activation

Lunularin Optimal Research and Procurement Application Scenarios: Where This Bibenzyl Compound Provides Decisive Experimental Advantage


Target-Based Screening for Selective 11β-HSD1 Inhibitors with Defined Intermediate Potency

Lunularin is optimally deployed as a reference standard or positive control in enzymatic assays and cell-based screens targeting human or rat 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). Its well-characterized IC50 values (45.44 μM human, 17.39 μM rat) and competitive inhibition mechanism at the steroid-binding site [1] provide a reliable benchmark for validating assay sensitivity and for benchmarking novel inhibitors. Critically, lunularin's lack of 11β-HSD2 inhibition [1] eliminates the confounding off-target glucocorticoid inactivation that complicates the use of non-selective inhibitors, making it the preferred tool for metabolic disease and glucocorticoid-related research where isoform selectivity is paramount. Procurement of lunularin is indicated when the research objective requires a natural product-derived inhibitor with a potency window that avoids both sub-micromolar hyper-suppression and near-millimolar inactivity.

Gut Microbiota Metabotype Characterization and Interindividual Variability Studies

Lunularin is indispensable for studies investigating human interindividual variability in polyphenol metabolism, specifically the characterization of 'lunularin-producer' versus 'non-producer' metabotypes [2]. Because the capacity to convert resveratrol to lunularin is a gut microbiota-dependent trait that stratifies human populations, lunularin is required as an analytical standard for LC-MS/MS quantification of this metabolite in plasma, urine, and fecal samples. Its superior tissue distribution relative to resveratrol [3] further necessitates its inclusion in pharmacokinetic studies that aim to correlate metabolite profiles with health outcomes. Research programs in precision nutrition, pharmacometabolomics, and gut microbiome pharmacology should procure lunularin to ensure accurate metabotype assignment and to avoid misattributing biological effects to the parent compound resveratrol.

In Vivo Metabolic Phenotyping of Obesity and Appetite Regulation Models

Based on the unique observation that lunularin, but not resveratrol or dihydroresveratrol, reduces feed intake and body weight gain in high-fat diet-fed mice [4], this compound is the reagent of choice for in vivo studies investigating appetite regulation, energy homeostasis, and obesity. Lunularin's distinct metabolic signature—divergent from both its parent compound and its direct structural analog—makes it essential for experimental designs that seek to isolate gut microbiota-dependent effects on body weight from direct resveratrol-mediated actions. Animal facility managers and preclinical CROs conducting metabolic phenotyping should consider lunularin as a specialized tool for validating appetite-suppressive phenotypes and for exploring the gut-brain axis in diet-induced obesity models.

Dissection of Differential Immunomodulatory Responses Among Polyphenol Metabolites

Lunularin's context-dependent activity—anti-inflammatory in some systems yet pro-inflammatory in LPS-stimulated macrophages relative to 4HPPA [5]—positions it as a critical comparator compound for immunopharmacology research. Investigators seeking to understand the mechanistic basis for divergent cytokine responses to structurally related microbial metabolites will find lunularin essential as a control reagent. Its unique profile, which distinguishes it from the robust anti-inflammatory activity of 4HPPA and the negligible activity of dihydroresveratrol in colitis models [5], makes lunularin the appropriate procurement choice for studies aiming to dissect structure-activity relationships in polyphenol-mediated immunomodulation and for validating cellular models where pro- versus anti-inflammatory outcomes are the primary readout.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lunularin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.